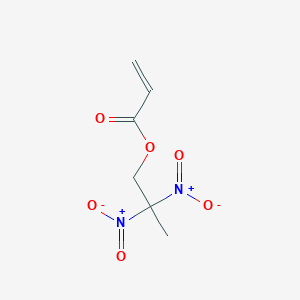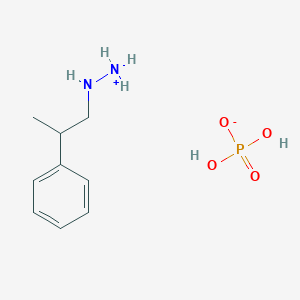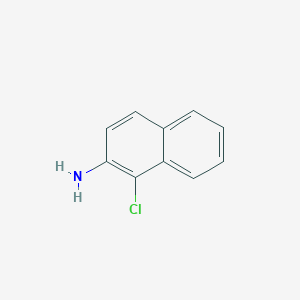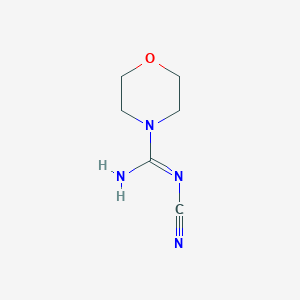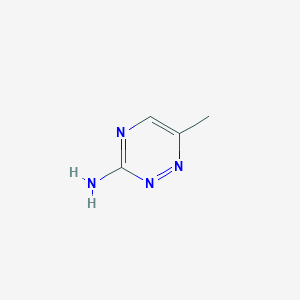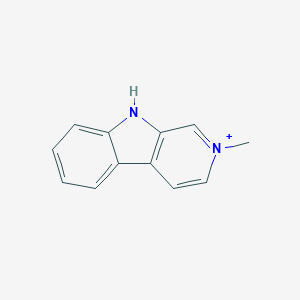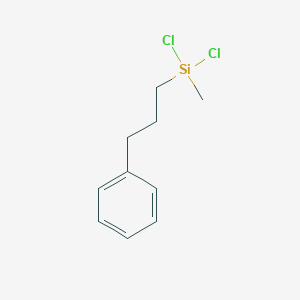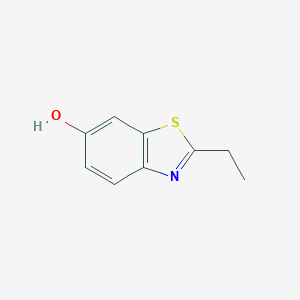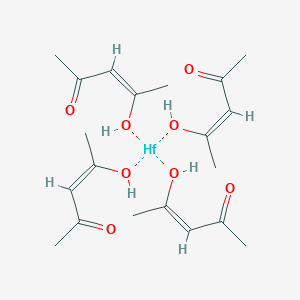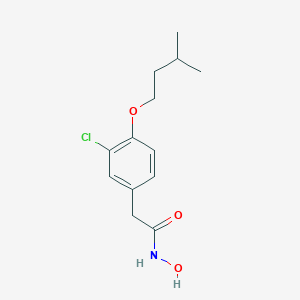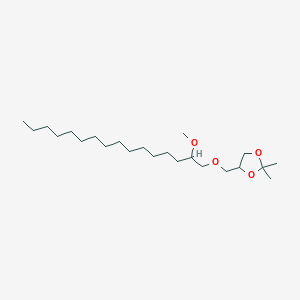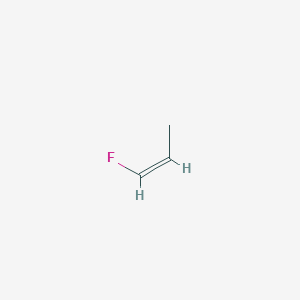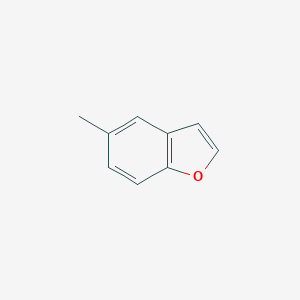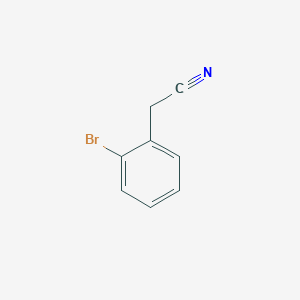
2-Bromophenylacetonitrile
概要
説明
2-Bromophenylacetonitrile is a chemical compound that is part of the broader class of nitriles, which are organic compounds containing the cyano group (-C≡N) attached to an alkyl group. In the case of 2-bromophenylacetonitrile, this structure is further modified by the presence of a bromine atom on the benzene ring, which can significantly affect its reactivity and physical properties.
Synthesis Analysis
The synthesis of halogenated nitriles, such as 2-bromophenylacetonitrile, can be achieved through various methods. One approach is the bromodeboronation of aryl boronic acids, as demonstrated in the facile synthesis of 2-bromo-3-fluorobenzonitrile, which could be related to the synthesis of 2-bromophenylacetonitrile . Another method involves a multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone, which yields a compound with a bromophenyl group and a nitrile functionality .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-bromophenylacetonitrile has been characterized using X-ray crystallography. For instance, the structure of a related compound, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was determined and showed intermolecular hydrogen bonding interactions within the crystal lattice . These structural analyses are crucial for understanding the physical properties and reactivity of such compounds.
Chemical Reactions Analysis
Compounds with bromophenyl and nitrile groups can undergo various chemical reactions. For example, 2-bromo-1-naphthol reacts with arylacetonitriles in the presence of LiTMP to give rearranged carbonitriles . This indicates that 2-bromophenylacetonitrile could potentially participate in similar reactions involving nucleophilic addition or substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromophenylacetonitrile can be inferred from related compounds. The presence of both the bromine atom and the nitrile group can influence the compound's boiling point, solubility, and density. The reactivity of such compounds can be described using molecular descriptors and reactivity surfaces, as seen in the study of a fluorinated α-aminonitrile compound . Additionally, the electrochemical behavior of related brominated compounds has been studied, suggesting that 2-bromophenylacetonitrile may also undergo electrochemical transformations .
科学的研究の応用
Application
2-Bromophenylacetonitrile is used in the preparation of organic compounds . Here are two specific examples:
- 2-(2-bromophenyl)ethylamine : This compound can be synthesized using 2-Bromophenylacetonitrile .
- (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile : This is another compound that can be synthesized using 2-Bromophenylacetonitrile .
Method of Application
The specific methods of application or experimental procedures would depend on the exact synthesis process being used. Unfortunately, the sources did not provide detailed procedures for these syntheses .
Organic Chemistry
Application
In addition to the previously mentioned applications, 2-Bromophenylacetonitrile is also used in the preparation of other organic compounds . Here are two more examples:
- Methyl 4-(cyanomethyl)benzoate : This compound can be synthesized using 2-Bromophenylacetonitrile .
- 4-Nitrophenylacetonitrile : This is another compound that can be synthesized using 2-Bromophenylacetonitrile .
Method of Application
The specific methods of application or experimental procedures would depend on the exact synthesis process being used. Unfortunately, the sources did not provide detailed procedures for these syntheses .
Organic Chemistry
Application
In addition to the previously mentioned applications, 2-Bromophenylacetonitrile is also used in the preparation of other organic compounds . Here are two more examples:
- 2-(2-bromophenyl)ethylamine : This compound can be synthesized using 2-Bromophenylacetonitrile .
- (Z)-2-(2-bromophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile : This is another compound that can be synthesized using 2-Bromophenylacetonitrile .
Method of Application
The specific methods of application or experimental procedures would depend on the exact synthesis process being used. Unfortunately, the sources did not provide detailed procedures for these syntheses .
Safety And Hazards
2-Bromophenylacetonitrile is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(2-bromophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCOJESIQPNOIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075315 | |
| Record name | 2-Bromobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenylacetonitrile | |
CAS RN |
19472-74-3 | |
| Record name | (2-Bromophenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19472-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzyl cyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019472743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromophenylacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromobenzyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOBENZYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3GF4DI9A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

